N-Hydroxy-4-acetylaminostilbene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

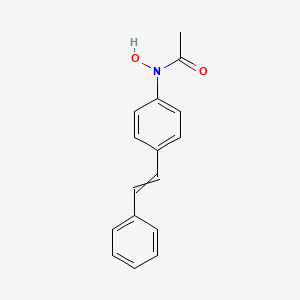

N-Hydroxy-4-acetylaminostilbene, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characteristics

N-Hydroxy-4-acetylaminostilbene is synthesized from 4-acetylaminostilbene through hydroxylation. The compound possesses a hydroxylamine functional group, which is crucial for its biological activity. Its structural formula can be represented as follows:C15H15NOThe presence of the hydroxylamine group enhances its reactivity, making it an important substrate for various biochemical reactions.

Carcinogenicity Studies

This compound has been extensively studied for its carcinogenic properties. Research indicates that it acts as a potent mammary carcinogen in animal models, exhibiting higher carcinogenic activity than its parent amide compound . The compound is metabolized in vivo to form reactive intermediates that can bind to DNA, leading to mutagenic effects.

Inhibition Studies

Recent studies have demonstrated that this compound acts as a mechanism-based inactivator of certain enzymes involved in drug metabolism. Specifically, it has been shown to irreversibly inhibit hamster hepatic N,N-acetyltransferase activity . This inhibition is significant as it may alter the metabolism of other drugs and xenobiotics in the liver.

Antitumor Activity

While primarily known for its carcinogenic properties, there is emerging evidence suggesting potential antitumor activity under specific conditions. Investigations into structure-activity relationships have indicated that modifications to the N-hydroxy group can enhance or reduce cytotoxic effects against various cancer cell lines .

Study on Carcinogenicity

A pivotal study published in Nature demonstrated that N-hydroxy derivatives of 4-acetylaminobiphenyl were more carcinogenic than their parent compounds when administered to rats. The study highlighted the increased incidence of mammary tumors and other malignancies associated with this compound .

In Vitro Metabolism Study

Research conducted on the metabolism of this compound revealed significant insights into its bioactivation pathways. The study utilized liver microsomes from rats to explore how this compound is transformed into reactive species capable of forming DNA adducts, thus linking metabolic activation to its carcinogenic potential .

Data Summary

化学反応の分析

Mechanism-Based Enzyme Inactivation

N-OH-AAS acts as a potent mechanism-based inactivator of hepatic acetyltransferases (N,N-AT). Key findings include:

-

Irreversible Inhibition : In hamster hepatic N,N-AT, N-OH-AAS causes irreversible inactivation through covalent modification of the enzyme’s active site .

-

Cysteine Insensitivity : Unlike other hydroxamic acid analogues (e.g., N-hydroxy-4-acetylaminobiphenyl), the inactivation by N-OH-AAS is not mitigated by cysteine, suggesting the reactive intermediate remains enzyme-bound rather than diffusing freely .

-

Kinetic Efficiency : Comparative studies rank N-OH-AAS as the most effective inactivator among structurally related compounds, with a reactivity order:

N OH AAS>N OH AABP>N OH AAP(where AABP = acetylaminobiphenyl; AAP = acetylaminophenanthrene) .

Reactivity with Nucleic Acids

N-OH-AAS forms covalent adducts with RNA and DNA, a critical pathway in its mutagenic potential:

RNA Adduct Formation

-

Substrate Specificity : The glucuronide metabolite of N-OH-AAS reacts preferentially with polyadenylate (poly-A) and polyguanylate (poly-G), with minimal interaction with polyuridylate or polycytidylate .

-

Adduct Structure : Adducts involve alkylation at the N2/N3 positions of guanine or adenine bases, confirmed via mass spectrometry.

DNA Interaction

-

Metabolic Activation : N-OH-AAS requires enzymatic activation (e.g., sulfotransferases) to form reactive electrophiles that alkylate DNA.

-

Adduct Quantification : Studies using 14C-labeled N-OH-AAS demonstrate dose-dependent DNA binding in mammalian cell lines.

Electrophilic Reactivity and Adduct Profiles

The compound’s stilbene backbone and hydroxamic acid group drive its electrophilic behavior:

Comparative Reactivity with Analogues

N-OH-AAS exhibits distinct reactivity compared to structurally similar compounds:

Metabolic Pathways and Reactive Intermediates

-

Glucuronidation : Conjugation with glucuronic acid enhances solubility but retains reactivity, enabling transport to target tissues .

-

Nitrenium Ion Formation : Oxidative metabolism generates a nitrenium ion (Ar N+), which directly alkylates nucleophilic DNA bases.

Structural Determinants of Reactivity

The trans-stilbene configuration and N-hydroxyacetamide group are critical for reactivity:

特性

分子式 |

C16H15NO2 |

|---|---|

分子量 |

253.29 g/mol |

IUPAC名 |

N-hydroxy-N-[4-(2-phenylethenyl)phenyl]acetamide |

InChI |

InChI=1S/C16H15NO2/c1-13(18)17(19)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12,19H,1H3 |

InChIキー |

RWXNJPBIVZZSQA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)O |

同義語 |

N-hydroxy-4-acetylaminostilbene N-hydroxy-AAS |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。